molecular formula C23H15FN2O3S2 B15100247 (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B15100247
M. Wt: 450.5 g/mol
InChI Key: WNXCFQRAKHJHOY-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring three key substituents:

  • 4-Fluorophenyl group at position 5: Enhances lipophilicity and influences electronic properties via the electronegative fluorine atom.
  • Hydroxy(thiophen-2-yl)methylidene group at position 4: Provides a conjugated system that may participate in hydrogen bonding or π-π interactions.
  • 6-Methyl-1,3-benzothiazol-2-yl group at position 1: A heterocyclic moiety known for enhancing bioactivity in medicinal chemistry .

Properties

Molecular Formula

C23H15FN2O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O3S2/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3

InChI Key

WNXCFQRAKHJHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the fluorophenyl, thiophen-2-yl, and benzothiazol-2-yl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated precursors, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The fluorophenyl and benzothiazol-2-yl groups can interact with hydrophobic pockets in proteins, while the hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The closest analog is (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione (), which differs in the aryl substituent (3,4-dichlorophenyl vs. 4-fluorophenyl). A comparison of their properties is summarized below:

Property Target Compound Dichloro Analog ()
Aryl Substituent 4-Fluorophenyl 3,4-Dichlorophenyl
Molecular Formula C₂₃H₁₄FN₂O₃S₂ C₂₃H₁₄Cl₂N₂O₃S₂
Molecular Weight 449.49 g/mol 501.40 g/mol
Halogen Effects Fluorine: Smaller, less lipophilic Chlorine: Larger, more lipophilic
Potential Bioactivity Hypothesized anti-infection/anti-inflammatory Linked to signaling pathway modulation

Substituent Effects

  • Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter metabolic stability compared to chlorine.
  • Position of Halogens : The 4-fluorophenyl group in the target compound may direct electronic effects para to the pyrrolidine core, while the 3,4-dichlorophenyl analog introduces ortho/para electronic and steric influences.

Bioactivity Implications

  • Anti-Infection Potential: The dichloro analog’s association with anti-infection research () suggests the target compound may share similar mechanisms, though fluorine’s reduced lipophilicity might lower membrane permeability.

Biological Activity

The compound (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a unique structural framework that includes a pyrrolidine core, functional groups such as hydroxy and thiophenyl moieties, and a fluorophenyl substituent, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H13FN2O4S
Molecular Weight364.37 g/mol
CAS Number874129-17-6
Melting PointNot available
SolubilityNot available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act through several mechanisms, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.
  • Antioxidant Activity: The presence of certain functional groups may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole and thiophene rings have shown effectiveness against various bacterial strains and fungi.

Case Study:
A study demonstrated that benzothiazole-based compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest a promising therapeutic application for infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Similar structures have been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicated that the compound could induce significant cytotoxic effects. The mechanism was linked to the modulation of apoptotic pathways and the inhibition of proliferative signaling.

Research Applications

The unique structure of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione makes it a valuable candidate in various research fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Biochemical Probes: To study enzyme activity or receptor-ligand interactions in cellular models.
  • Material Science: Potential applications in creating advanced materials with specific chemical properties due to its unique functional groups.

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